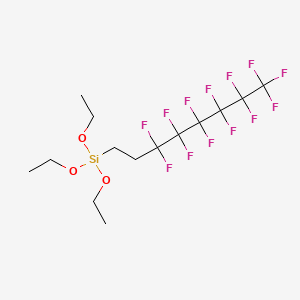
1h,1h,2h,2h-全氟辛基三乙氧基硅烷
描述
1H,1H,2H,2H-Perfluorooctyltriethoxysilane is a fluorinated alkyl silane compound. Its chemical formula is C14H19F13O3Si . This compound is primarily used to enhance the wettability of substrates by lowering their surface energy. It achieves this by enriching the surface with CF3 groups, resulting in a superhydrophobic coating. The water contact angle on surfaces treated with FOTS can exceed 150° .
Molecular Structure Analysis
The molecular structure of FOTS consists of a silicon atom (Si) bonded to three ethoxy groups (–OCH2CH3) and a perfluorooctyl group (–C8F17). The perfluorooctyl group imparts hydrophobic properties to the compound, making it suitable for surface modification .
Chemical Reactions Analysis
FOTS can undergo hydrolysis in wet environments, leading to the formation of a silane-based film. This film exhibits self-healing properties and acts as an anticorrosive barrier. The carbon-fluorine bond in FOTS contributes to its excellent weathering stability .
Physical And Chemical Properties Analysis
科学研究应用
Superhydrophobic Coatings
This compound is widely used to create superhydrophobic surfaces. By lowering the surface energy significantly, it enriches the surface with CF3 groups, resulting in a water contact angle above 150° . This property is particularly useful in creating self-cleaning surfaces, where water droplets can easily roll off, taking dirt and debris with them.
ORMOCER Coatings
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: is an active component in fluorine-modified ORMOCER (organically modified ceramics) coating materials . These coatings are known for their anti-adhesive behavior towards both polar and non-polar substances, making them ideal for protective and insulative layers in various industrial applications.
Corrosion Protection
The compound’s ability to repel aqueous electrolyte solutions away from metallic substrates provides excellent protection against corrosion . This is particularly valuable in the automotive and marine industries, where metal parts are constantly exposed to moisture and salt.
Surface Modification of Glass Nanoparticles
It is utilized in the surface modification of glass nanoparticles to enhance their dispersion in polymer matrices . This application is crucial in the production of composite materials with improved mechanical and thermal properties.
Light Stability Enhancement in Solar Cells
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: has been used to passivate perovskite solar cells, improving their light stability . The passivation layer prevents the formation of Pb0 on the perovskite surface, which is essential for maintaining the efficiency and longevity of these solar cells.
Anti-Adhesive Layers in Microfabrication
The compound is also used in the silanization of silicon wafers to create anti-adhesive layers . This application is critical in the microfabrication of electronic devices, where precise control over material properties is required.
Fabrication of Chemical Surface Patterns
It aids in the fabrication of chemical surface patterns on self-assembled monolayers . These patterns are fundamental in the development of sensor technologies and microfluidic devices.
Enhancing Wettability for Various Substrates
Lastly, 1H,1H,2H,2H-Perfluorooctyltriethoxysilane is majorly used for improving the wettability of various substrates . This enhancement is crucial in applications ranging from paint formulations to the creation of waterproof textiles.
作用机制
1H,1H,2H,2H-Perfluorooctyltriethoxysilane, also known as Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorinated alkyl silane that is primarily used for improving the wettability of substrates by lowering the surface energy .
Target of Action
The primary targets of this compound are surfaces that require modification of their wettability. These surfaces can range from metallic substrates to glass nanoparticles .
Mode of Action
The compound functions as a surfactant, reducing the surface tension of liquids . It interacts with its targets by forming a coating that enriches the surface with CF3 groups . This interaction results in a superhydrophobic coating with a water contact angle above 150° .
Result of Action
The result of the compound’s action is the formation of a superhydrophobic coating on the treated surface . This coating significantly reduces the surface’s wettability, making it resistant to water, oil, and other liquids .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can affect the stability of the coating, as the compound is moisture-sensitive . Therefore, it is recommended to store the compound in a cool, dry place, away from moisture and oxidizing agents .
属性
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F13O3Si/c1-4-28-31(29-5-2,30-6-3)8-7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYKQOAMZCAHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(OCH2CH3)3, C14H19F13O3Si | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150600-19-4 | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150600-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1074915 | |
| Record name | Triethoxy((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h,1h,2h,2h-Perfluorooctyltriethoxysilane | |
CAS RN |
51851-37-7 | |
| Record name | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51851-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctyl triethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051851377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxy((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROOCTYL TRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814P46684U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOTES)?
A: PFOTES is widely used as a surface modifying agent to impart hydrophobicity (water-repelling property) and oleophobicity (oil-repelling property) to various substrates. [, , , , , , , ]
Q2: How does PFOTES contribute to creating superhydrophobic surfaces?
A: PFOTES molecules self-assemble on the target surface, forming a monolayer with their perfluorinated tails oriented outward. These low-energy fluorinated chains reduce the surface energy, leading to water droplets beading up and rolling off, exhibiting superhydrophobicity. [, , , , , , ]
Q3: Can PFOTES modify different types of materials?
A: Yes, PFOTES has been successfully used to modify a wide range of substrates, including metals (aluminum, brass, copper), polymers (polydimethylsiloxane, polyvinylidene fluoride), glass, cellulose fibers, and ceramic membranes. This versatility makes it applicable in various fields. [, , , , , , ]
Q4: Does PFOTES affect the bulk properties of the modified material?
A: PFOTES modification primarily affects the surface properties. Studies on polyvinylidene fluoride (PVDF) membranes show that while surface hydrophobicity significantly increased after PFOTES treatment, the bulk properties of the membrane remained stable. []
Q5: What are some specific applications of PFOTES-modified materials?
A: PFOTES-modified materials have shown promise in diverse applications, including: - Anti-bacterial surfaces: PFOTES coatings on cotton fabrics exhibited significant antibacterial properties against Escherichia coli. [] - Self-cleaning surfaces: Superhydrophobic surfaces created using PFOTES demonstrate self-cleaning properties by repelling water and contaminants. [, , , ] - Oil-water separation: PFOTES-modified meshes and sponges effectively separate oil and water mixtures due to their superhydrophobic and oleophilic nature. [, , ] - Anti-icing coatings: Epoxy composite coatings containing PFOTES-modified hemp particles showed improved anti-icing performance compared to uncoated substrates. [] - Corrosion protection: PFOTES coatings on metals like brass significantly improved corrosion resistance compared to untreated metals. [, ] - Enhanced performance of triboelectric nanogenerators (TENGs): PFOTES is used to enhance the tribo-polarity of materials like polyvinylidene fluoride (PVDF) in TENGs, leading to improved power output. [, ]
Q6: How does PFOTES improve the performance of dye-sensitized solar cells (DSCs)?
A: When applied to TiO2 photoanodes in DSCs, PFOTES forms a self-assembled monolayer that reduces electron recombination and minimizes dye aggregation, ultimately enhancing the cell's power conversion efficiency. []
Q7: What is the molecular formula and weight of PFOTES?
A7: The molecular formula of PFOTES is C14H19F17O3Si, and its molecular weight is 684.35 g/mol.
Q8: What spectroscopic techniques are used to characterize PFOTES and its modified surfaces?
A: Various spectroscopic techniques are employed to analyze PFOTES and its impact on surfaces, including: - Fourier transform infrared spectroscopy (FTIR) helps identify chemical bonds and functional groups in PFOTES and analyze its interaction with the substrate. [, , , ] - X-ray photoelectron spectroscopy (XPS) provides information about elemental composition and chemical states on the surface of PFOTES-modified materials. [, ] - Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, can be used to investigate the structure of PFOTES-containing materials. []
Q9: Are there specific formulation strategies to enhance PFOTES's performance?
A: Researchers have explored combining PFOTES with other materials to enhance its properties or create synergistic effects. For instance: - Combining PFOTES with titanium dioxide (TiO2) nanoparticles improves the mechanical robustness and damage/contamination recoverability of superhydrophobic surfaces. [] - Incorporating PFOTES into a polydimethylsiloxane (PDMS) matrix enhances the durability and stability of superhydrophobic coatings. [, ] - Using PFOTES in conjunction with silica precursors like tetraethyl orthosilicate (TEOS) or 3-(triethoxysilyl)-propylamine (APTES) can influence the morphology and stability of superhydrophobic coatings. []
Q10: What are the environmental concerns regarding PFOTES?
A: PFOTES, like other perfluorinated compounds, raises concerns about its persistence and potential bioaccumulation in the environment. [] Research on its biodegradation pathways and environmental fate is ongoing.
Q11: Are there efforts to mitigate the environmental impact of PFOTES?
A: Researchers are exploring alternatives to PFOTES that offer similar functionality with reduced environmental impact. [] Additionally, developing efficient recycling and waste management strategies for PFOTES-containing materials is crucial to minimize its environmental footprint. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



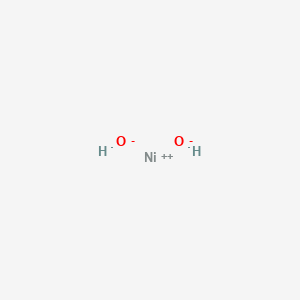
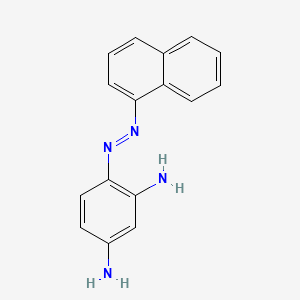
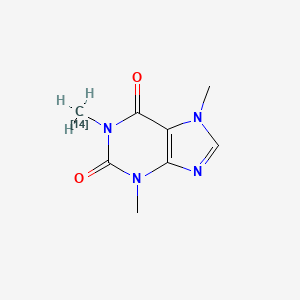
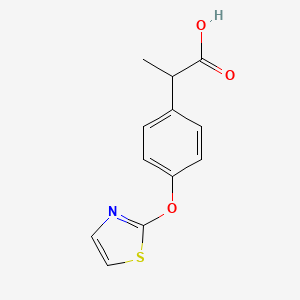
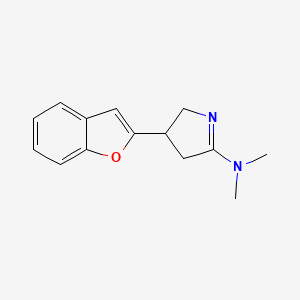
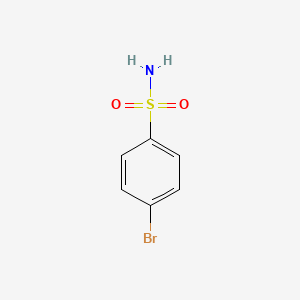

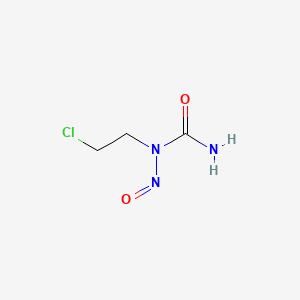
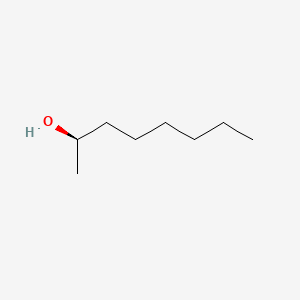
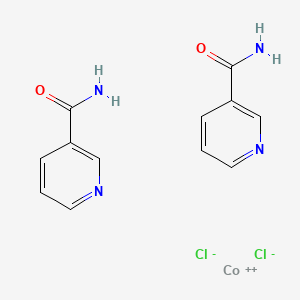
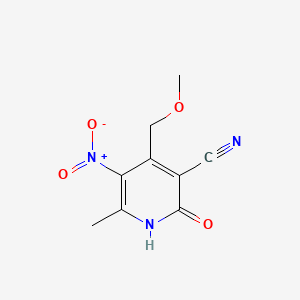
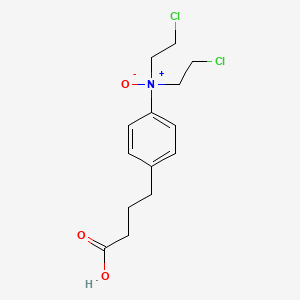
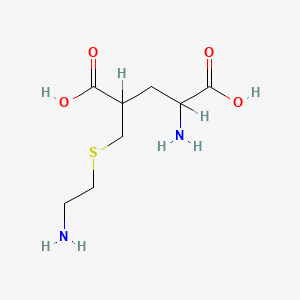
![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)